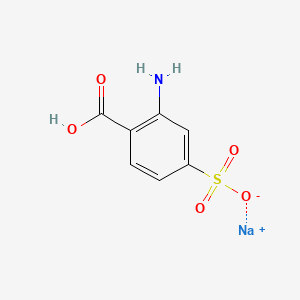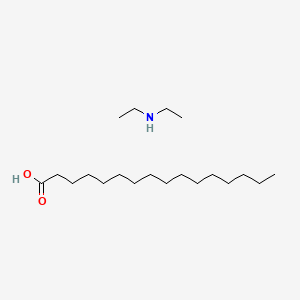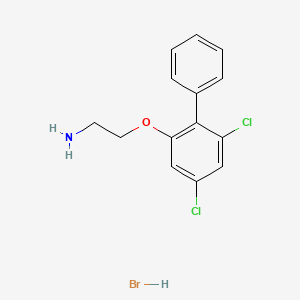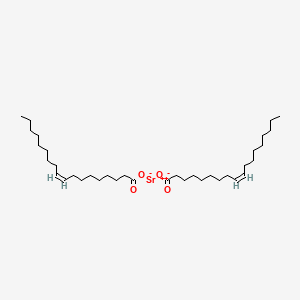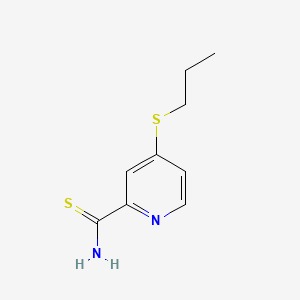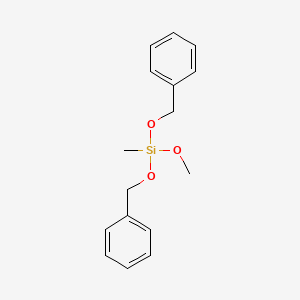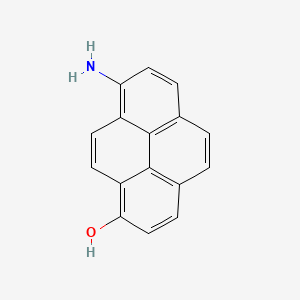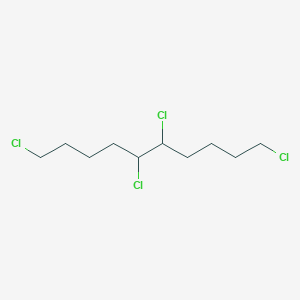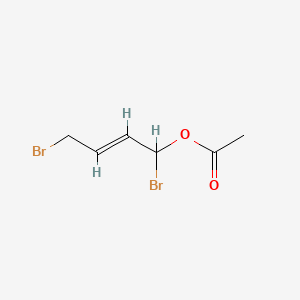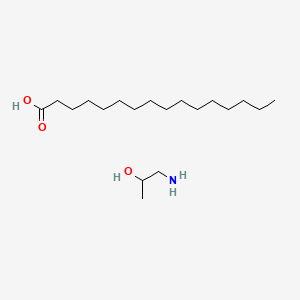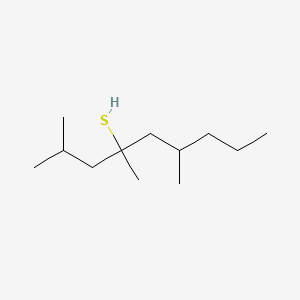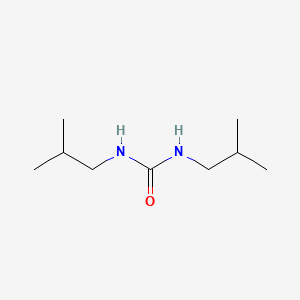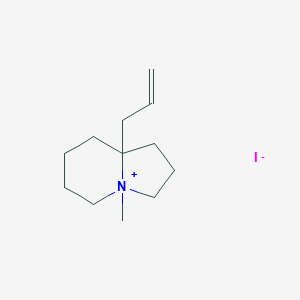
4-Methyl-8a-(prop-2-en-1-yl)octahydroindolizin-4-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 115034 is a small molecule inhibitor identified through high throughput screening. It is known for its ability to inhibit eukaryotic protein synthesis, making it a valuable tool in the study of gene function and cellular processes .
準備方法
The synthesis of NSC 115034 involves several steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. While detailed synthetic routes are proprietary, general methods involve the use of organic solvents, catalysts, and purification techniques to achieve the desired compound. Industrial production methods typically scale up these laboratory procedures, ensuring consistency and purity through rigorous quality control measures .
化学反応の分析
NSC 115034 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
NSC 115034 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of protein synthesis and the effects of various inhibitors on this process.
Biology: It helps in understanding cellular processes and gene function by inhibiting protein synthesis.
Medicine: It is explored for its potential therapeutic applications, particularly in cancer research, where deregulated protein synthesis is a common feature.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the study of biochemical pathways .
作用機序
NSC 115034 exerts its effects by inhibiting the initiation phase of eukaryotic protein synthesis. It affects the 5′ end-mediated initiation and translation initiated from picornaviral internal ribosome entry sites (IRESs), but does not significantly affect internal initiation from the hepatitis C virus 5′-untranslated region. This selective inhibition helps delineate differences in the mechanism of initiation among various IRESs .
類似化合物との比較
NSC 115034 is unique in its selective inhibition of protein synthesis initiation. Similar compounds include:
Cycloheximide: A known inhibitor of eukaryotic protein synthesis that affects elongation.
Puromycin: An antibiotic that causes premature chain termination during translation.
Anisomycin: An inhibitor of protein synthesis that affects peptidyl transferase activity. NSC 115034 stands out due to its specific action on initiation, making it a valuable tool for studying the nuances of protein synthesis .
特性
CAS番号 |
35225-94-6 |
|---|---|
分子式 |
C12H22IN |
分子量 |
307.21 g/mol |
IUPAC名 |
4-methyl-8a-prop-2-enyl-2,3,5,6,7,8-hexahydro-1H-indolizin-4-ium;iodide |
InChI |
InChI=1S/C12H22N.HI/c1-3-7-12-8-4-5-10-13(12,2)11-6-9-12;/h3H,1,4-11H2,2H3;1H/q+1;/p-1 |
InChIキー |
IMENFVDYKREODI-UHFFFAOYSA-M |
正規SMILES |
C[N+]12CCCCC1(CCC2)CC=C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



